Cas no 66935-31-7 (Ethyl 2-(2-methoxyethyl)aminoacetate)

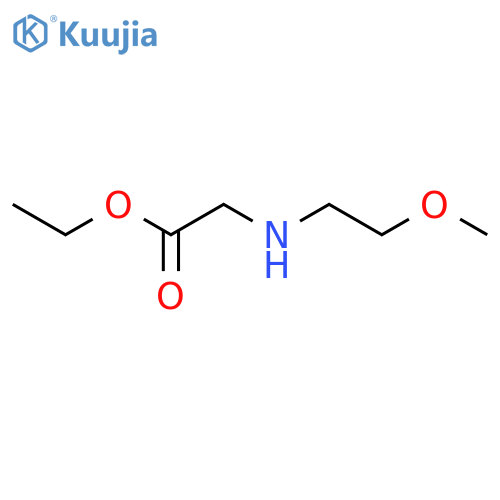

66935-31-7 structure

商品名:Ethyl 2-(2-methoxyethyl)aminoacetate

Ethyl 2-(2-methoxyethyl)aminoacetate 化学的及び物理的性質

名前と識別子

-

- GLYCINE, N-(2-METHOXYETHYL)-, ETHYL ESTER

- N-(2-methoxyethyl) glycine ethyl ester

- 865-666-4

- N-(2-methoxyethyl)glycine ethyl ester

- ETHYL2-[(2-METHOXYETHYL)AMINO]ACETATE

- Z266448754

- ethyl 2-((2-methoxyethyl)amino)acetate

- CAFRQFYFJDTUNI-UHFFFAOYSA-N

- G26239

- ethyl [(2-methoxyethyl)amino]acetate

- ethyl 2-(2-methoxyethylamino)acetate

- ETHYL 2-[(2-METHOXYETHYL)AMINO]ACETATE

- 66935-31-7

- SCHEMBL8609835

- CS-0248799

- AKOS000253316

- EN300-41434

- Ethyl 2-(2-methoxyethyl)aminoacetate

-

- インチ: InChI=1S/C7H15NO3/c1-3-11-7(9)6-8-4-5-10-2/h8H,3-6H2,1-2H3

- InChIKey: CAFRQFYFJDTUNI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 161.10519334Da

- どういたいしつりょう: 161.10519334Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 7

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

Ethyl 2-(2-methoxyethyl)aminoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-41434-1.0g |

ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 1g |

$371.0 | 2023-05-03 | |

| Enamine | EN300-41434-0.5g |

ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 0.5g |

$271.0 | 2023-05-03 | |

| Enamine | EN300-41434-10.0g |

ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 10g |

$1593.0 | 2023-05-03 | |

| TRC | E179695-500mg |

Ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 500mg |

$ 500.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319469-2.5g |

Ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 2.5g |

¥18295.00 | 2024-05-04 | |

| Aaron | AR019V3T-100mg |

Ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 100mg |

$160.00 | 2025-02-14 | |

| Aaron | AR019V3T-10g |

ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 10g |

$2216.00 | 2023-12-15 | |

| 1PlusChem | 1P019UVH-5g |

ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 5g |

$1391.00 | 2024-04-22 | |

| Aaron | AR019V3T-50mg |

Ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 50mg |

$116.00 | 2025-02-14 | |

| Aaron | AR019V3T-5g |

ethyl 2-[(2-methoxyethyl)amino]acetate |

66935-31-7 | 95% | 5g |

$1504.00 | 2023-12-15 |

Ethyl 2-(2-methoxyethyl)aminoacetate 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

66935-31-7 (Ethyl 2-(2-methoxyethyl)aminoacetate) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量